Phenol, 4-chloro-2-cycloheptyl-

Description

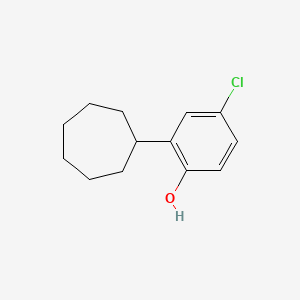

Phenol, 4-chloro-2-cycloheptyl- (systematic IUPAC name: 4-chloro-2-cycloheptylphenol) is a chlorinated phenolic compound featuring a chlorine substituent at the para position (C4) and a cycloheptyl group at the ortho position (C2) relative to the hydroxyl group. Chlorophenols are widely studied for their roles in agrochemicals, pharmaceuticals, and polymer synthesis, with substituent size and position critically influencing their behavior .

Properties

CAS No. |

152265-64-0 |

|---|---|

Molecular Formula |

C13H17ClO |

Molecular Weight |

224.72 g/mol |

IUPAC Name |

4-chloro-2-cycloheptylphenol |

InChI |

InChI=1S/C13H17ClO/c14-11-7-8-13(15)12(9-11)10-5-3-1-2-4-6-10/h7-10,15H,1-6H2 |

InChI Key |

JCDSMFJMMFBJEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2-cycloheptyl- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with cycloheptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of Phenol, 4-chloro-2-cycloheptyl- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-cycloheptyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide are used in polar aprotic solvents.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Cycloheptyl-substituted cyclohexanols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-chloro-2-cycloheptyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2-cycloheptyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and cycloheptyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally related compounds to highlight key differences and trends:

Key Observations:

Substituent Effects on Hydrophobicity: The cycloheptyl group in the target compound likely enhances hydrophobicity compared to smaller substituents (e.g., methyl in 4-chloro-2-methylphenol) . Cyclohexyl analogs (e.g., 2-chloro-4-cyclohexylphenol) exhibit logP values >3, suggesting similar lipophilicity for the cycloheptyl derivative . Bulky substituents (e.g., heptylcyclohexyl in ) reduce water solubility but improve compatibility with nonpolar matrices, relevant for polymer additives or liquid crystals .

Steric and Electronic Influences: Ortho-substituted cycloheptyl groups may sterically hinder electrophilic substitution reactions at the hydroxyl group, altering reactivity compared to para-substituted analogs . Chlorine’s electron-withdrawing effect increases acidity (lower pKa) relative to non-halogenated phenols, enhancing solubility in basic aqueous solutions .

Thermal and Stability Profiles: Cycloheptyl and cyclohexyl substituents improve thermal stability compared to linear alkyl chains. For example, 4-(trans-4-heptylcyclohexyl)phenol decomposes above 250°C, making it suitable for high-temperature applications .

Toxicological Considerations: Chlorophenols generally exhibit toxicity (e.g., 4-chlorophenol has acute aquatic toxicity EC₅₀ <10 mg/L) . Larger substituents may reduce bioavailability but increase persistence in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.